molecular formula C16H18O9 B13992817 Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 71388-52-8

Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Cat. No.: B13992817
CAS No.: 71388-52-8
M. Wt: 354.31 g/mol
InChI Key: STEXOMYLGXHYLM-UHFFFAOYSA-N
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Description

Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[221]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with the molecular formula C11H12O4 It is known for its unique bicyclic structure, which includes an oxabicyclo[221]heptadiene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate typically involves the reaction of norbornadiene derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dicarboxylic acids, while reduction can produce diols .

Scientific Research Applications

Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which are crucial for its biological activities. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
  • 2,5-Norbornadiene-2,3-dicarboxylic acid, dimethyl ester
  • Dimethyl 2,5-norbornadiene-2,3-dicarboxylate

Uniqueness

What sets Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate apart from similar compounds is its unique acetyloxymethyl groups, which confer distinct chemical properties and reactivity. These groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

71388-52-8

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

InChI

InChI=1S/C16H18O9/c1-7(17)23-5-9-10(6-24-8(2)18)14-12(16(20)22-4)11(13(9)25-14)15(19)21-3/h13-14H,5-6H2,1-4H3

InChI Key

STEXOMYLGXHYLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C2C(=C(C1O2)C(=O)OC)C(=O)OC)COC(=O)C

Origin of Product

United States

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